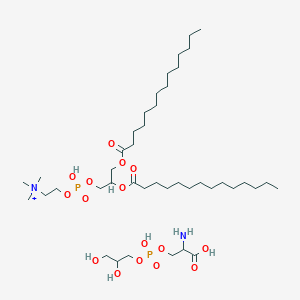![molecular formula C6H9NO2 B1194672 2-氮杂双环[2.1.1]己烷-1-羧酸 CAS No. 73550-56-8](/img/structure/B1194672.png)
2-氮杂双环[2.1.1]己烷-1-羧酸
描述
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been accomplished through multiple methods. Stevens and Kimpe (1996) developed a new entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone, showcasing a novel approach to these compounds (Stevens & Kimpe, 1996). Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step (Lescop, Mevellec, & Huet, 2001).
Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives has been elucidated through various spectroscopic and computational techniques. The bicyclic framework provides a unique set of stereochemical and electronic properties that influence its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The chemical reactions involving 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives are diverse, with the bicyclic azabicyclo structure undergoing various transformations. For instance, Krow et al. (2006) synthesized novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, demonstrating the versatility of the carboxy derivative in synthesizing halo, amino, phenyl, and methoxycarbonylethyl methanopyrrolidines (Krow, Huang, Lin, Centafont, Thomas, Gandla, Debrosse, & Carroll, 2006).
科学研究应用
Organic & Biomolecular Chemistry
- Application : The compound is used in the synthesis of new 1,2-disubstituted bicyclo [2.1.1]hexane modules .
- Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
- Results : This opens the gate to sp3-rich new chemical space .
Chemical Communications
- Application : The compound is used in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .
- Method : This reaction proceeds efficiently with a broad array of substrates .
- Results : The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of Azabicycles
- Application : The compound is used in the synthesis of 2-azabicyclo [2.1.1]hexanes, which are structurally related to naturally occurring insect antifeedants.
- Method : The synthesis process is not specified in the source.
- Results : The products could be used in the development of bio-active compounds.
Chemical Manufacturing
- Application : The compound is used in the manufacturing of chemicals .
- Method : The manufacturing process is not specified in the source .
- Results : The products could be used in various chemical reactions .
Preparation of New Bicyclo Modules
- Application : The compound is used in the preparation of new bicyclo [2.1.1]hexane compact modules .
- Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
- Results : This opens the gate to sp3-rich new chemical space .
Chemical Manufacturing
安全和危害
属性
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFXAFXZZYFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223747 | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
73550-56-8 | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



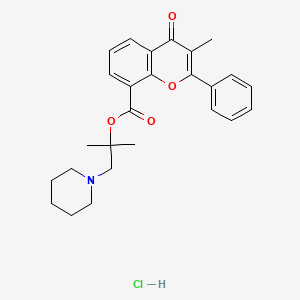


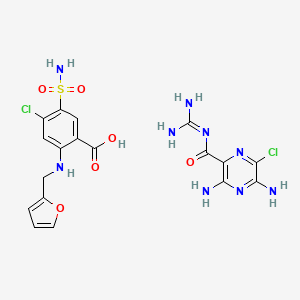

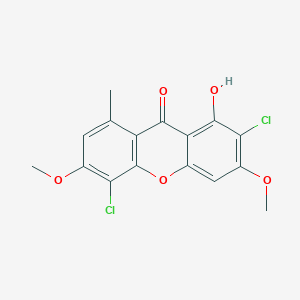


![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)
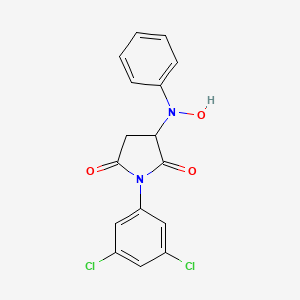

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)
